

Spectroscopic and Analytical Profile of 2-Fluoro-4-thiocyanatoaniline: A Technical Guide

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Compound of Interest		
Compound Name:	2-Fluoro-4-thiocyanatoaniline	
Cat. No.:	B079328	Get Quote

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for **2-Fluoro-4-thiocyanatoaniline** (CAS No. 14512-85-7).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document compiles predicted spectroscopic data based on analogous compounds, outlines detailed experimental protocols for acquiring such data, and presents logical workflows for its synthesis and analysis.

Core Compound Information

Property	Value	Reference
CAS Number	14512-85-7	[1][2][3]
Molecular Formula	C7H5FN2S	[1][4]
Molecular Weight	168.19 g/mol	[1][4]
Synonyms	(4-amino-3-fluorophenyl) thiocyanate	[1]

Predicted Spectroscopic Data

While direct experimental spectra for **2-Fluoro-4-thiocyanatoaniline** are not readily available in public domains, the following data tables present predicted values derived from structurally similar compounds, including 2-fluoroaniline, 2-nitro-4-thiocyanatoaniline, and other substituted anilines.[5][6][7]



Predicted ¹H NMR Data

The expected proton NMR spectrum would feature signals in the aromatic region, with chemical shifts and coupling constants influenced by the fluorine, amino, and thiocyanate groups.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	6.8 - 7.0	dd	J(H-F) ≈ 10-12, J(H-H) ≈ 2-3
H-5	7.1 - 7.3	ddd	J(H-H) ≈ 8-9, J(H-H) ≈ 2-3, J(H-F) ≈ 1-2
H-6	6.6 - 6.8	t	J(H-H) ≈ 8-9
-NH ₂	3.5 - 4.5	br s	N/A

Predicted based on data from analogous compounds.[5][7]

Predicted ¹³C NMR Data

The carbon spectrum is predicted to show seven distinct signals, with the carbon attached to the fluorine exhibiting a large coupling constant.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-1 (-NH ₂)	135 - 140 (d, J(C-F) ≈ 10-15 Hz)
C-2 (-F)	150 - 155 (d, J(C-F) ≈ 240-250 Hz)
C-3	115 - 120 (d, J(C-F) ≈ 20-25 Hz)
C-4 (-SCN)	105 - 110
C-5	125 - 130
C-6	115 - 120
-SCN	110 - 115



Predicted based on data from analogous compounds.[5][6][7]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic peaks for the amine, thiocyanate, and aromatic functionalities.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Description of Vibration
N-H Stretch	3300 - 3500	Amine stretching
C≡N Stretch	2140 - 2160	Thiocyanate stretching
C=C Stretch	1500 - 1600	Aromatic ring stretching
C-F Stretch	1100 - 1250	Fluoroaromatic stretching
C-N Stretch	1250 - 1350	Amine stretching

The thiocyanate stretch is a particularly strong and sharp indicator. [7][8]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry should confirm the molecular weight and provide insights into the fragmentation pattern.

lon	Predicted m/z	Notes
[M+H]+	169.02303	Predicted monoisotopic mass for the protonated molecule.[9]
[M]+·	168.01575	Molecular ion peak.[9]
Fragments	Loss of -SCN, -HCN, -NH2	

Predicted data from PubChemLite.[9]

Experimental Protocols



The following are detailed, generalized protocols for the spectroscopic analysis of **2-Fluoro-4-thiocyanatoaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

- Sample Preparation:
 - Dissolve 5-10 mg of 2-Fluoro-4-thiocyanatoaniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition:
 - Use the same sample and spectrometer.
 - Employ a proton-decoupled pulse sequence.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

A common method for solid samples is the KBr pellet technique.



- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of 2-Fluoro-4-thiocyanatoaniline with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
 - Place the powder into a pellet die.
 - Press the die under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[10]
- IR Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorbances.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the separation and mass analysis of the compound.[11][12]

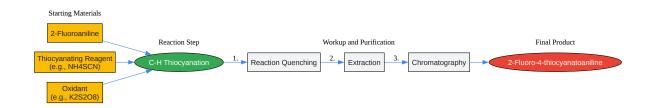
- Sample Preparation:
 - Prepare a stock solution of 2-Fluoro-4-thiocyanatoaniline (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
 - Prepare a series of dilutions for calibration standards.
 - For analysis in complex matrices (e.g., biological fluids), a protein precipitation or liquidliquid extraction step may be necessary.[11][13]
- LC-MS System and Conditions:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.



- o Column: A C18 reverse-phase column is typically suitable.
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
- Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
- Analysis Mode: Full scan mode to identify the molecular ion, followed by tandem MS (MS/MS) to characterize fragmentation for quantitative analysis.

Visualized Workflows

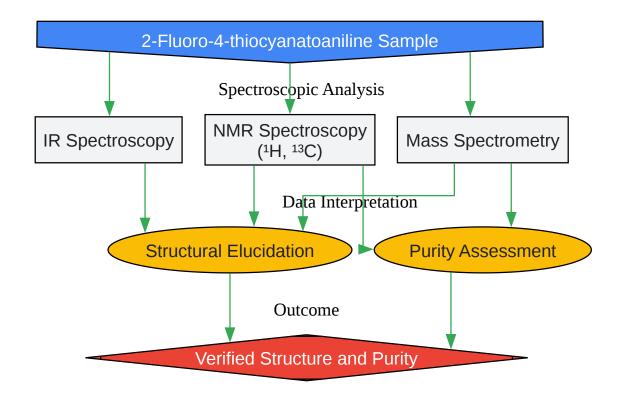
The following diagrams, generated using the DOT language, illustrate key workflows related to **2-Fluoro-4-thiocyanatoaniline**.



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Caption: A generalized workflow for the synthesis of **2-Fluoro-4-thiocyanatoaniline**.





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Caption: A logical workflow for the comprehensive spectroscopic analysis of the target compound.

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